

An In-depth Technical Guide to Sulfamethoxazole

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Compound of Interest

N-(4-Bromo-2nitrophenyl)acetamide

Cat. No.:

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Disclaimer: The provided CAS number 881-50-5 corresponds to 4'-Bromo-2'-nitroacetanilide, a chemical intermediate. The detailed requirements of this request for information on signaling pathways and extensive experimental data strongly suggest an interest in a well-studied active pharmaceutical ingredient. Based on this, the following technical guide focuses on Sulfamethoxazole, a widely researched and clinically significant sulfonamide antibiotic, which aligns with the depth and nature of the user's query.

Chemical Information and Physical Properties

Sulfamethoxazole is a synthetic antimicrobial agent belonging to the sulfonamide class.[1] It is structurally similar to para-aminobenzoic acid (PABA).[2]



Property	Value	Reference
IUPAC Name	4-amino-N-(5-methyl-1,2- oxazol-3- yl)benzenesulfonamide	[3]
CAS Number	723-46-6	
Molecular Formula	C10H11N3O3S	[3]
Molecular Weight	253.28 g/mol	[4]
Melting Point	167 °C	
Water Solubility	Limited	[5]
рКа	5.7	_
LogP	0.89	_

Mechanism of Action and Signaling Pathway

Sulfamethoxazole is a bacteriostatic antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase (DHPS).[6] This inhibition blocks the bacterial folic acid synthesis pathway, which is essential for the production of nucleic acids and proteins necessary for bacterial growth and replication.[1][2] Humans are not affected by this mechanism as they obtain folic acid from their diet.[2]

Sulfamethoxazole is often administered in combination with trimethoprim, which inhibits a subsequent step in the folic acid pathway, specifically the enzyme dihydrofolate reductase (DHFR).[1][6] This sequential blockade results in a synergistic bactericidal effect and helps to slow the development of bacterial resistance.[7]





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Sulfamethoxazole and Trimethoprim inhibit the bacterial folic acid synthesis pathway.

Pharmacokinetic Properties

Sulfamethoxazole is rapidly and well-absorbed following oral administration.[2] It is widely distributed throughout the body tissues.[2]

Parameter	Value	Reference
Bioavailability	85-90%	[7]
Time to Peak Plasma Concentration (Tmax)	1-4 hours	[2][7]
Plasma Protein Binding	~70% (primarily to albumin)	[2][7]
Volume of Distribution	13 L	[7]
Metabolism	Primarily hepatic, via N-acetylation (by NAT enzymes) and oxidation (by CYP2C9).	[2][7]
Elimination Half-life	10 hours	[2][7]
Excretion	Primarily renal, via glomerular filtration and tubular secretion.	[2][7]



Experimental Protocols In Vitro Dissolution Study of Sulfamethoxazole Oral Suspensions

This protocol is adapted from a study evaluating the in vivo performance of sulfamethoxazole and trimethoprim from oral suspensions using in vitro release data.[8]

Objective: To determine the in vitro dissolution profile of Sulfamethoxazole from a pediatric oral suspension.

Materials:

- Sulfamethoxazole/Trimethoprim oral suspension (e.g., Bactrim® 200-40 mg/5 ml)[8]
- Mini paddle apparatus (USP Apparatus 2)[8]
- Dissolution media:
 - 0.1 N HCl (pH 1.2)[8]
 - Acetate buffer (pH 4.5)[8]
 - Phosphate buffer (pH 6.8)[8]
- UV-Vis Spectrophotometer
- Syringes and filters (0.45 μm)

Methodology:

- Media Preparation: Prepare 200 mL of each dissolution medium.[8]
- Apparatus Setup: Set up the mini paddle apparatus with a paddle speed of 100 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[8]
- Sample Introduction: Introduce a known volume of the oral suspension into the dissolution vessel containing the pre-warmed medium.

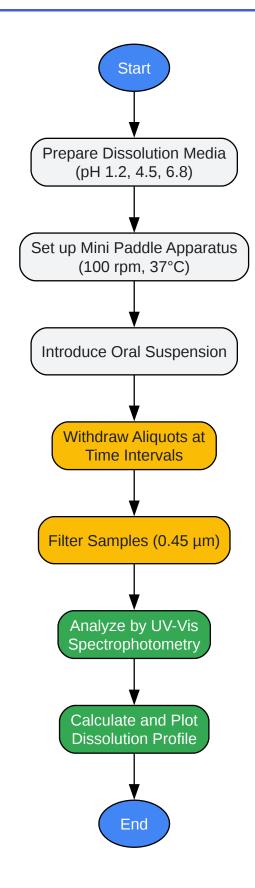






- Sampling: At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
- Sample Processing: Immediately filter the withdrawn sample through a 0.45 µm filter.
- Volume Replacement: Replace the withdrawn volume with an equal volume of fresh, prewarmed dissolution medium.
- Quantification: Analyze the concentration of Sulfamethoxazole in the filtered samples using a validated UV derivative spectrophotometric method.[8]
- Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.





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Workflow for the in vitro dissolution study of Sulfamethoxazole oral suspension.



Clinical Use and Significance

Sulfamethoxazole, typically in combination with trimethoprim (co-trimoxazole), is used to treat a variety of bacterial infections.[7] These include:

- Urinary tract infections[9]
- Acute otitis media in children[9]
- Acute exacerbations of chronic bronchitis[9]
- Shigellosis[9]
- Pneumocystis jirovecii pneumonia (PCP) for both treatment and prophylaxis[9]
- Traveler's diarrhea[9]

The synergistic action of the combination is crucial for its broad spectrum of activity and in delaying the emergence of resistant bacterial strains.[7] However, the development of resistance is an ongoing concern, and its use should be guided by susceptibility testing whenever possible.[6] Clinicians should also be aware of potential adverse effects, including hypersensitivity reactions and the potential for folate deficiency with long-term use.[7]

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